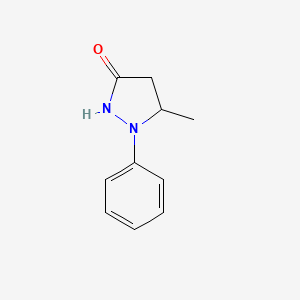

5-Methyl-1-phenylpyrazolidin-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-1-phenylpyrazolidin-3-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-1-phenylpyrazolidin-3-one, and what factors influence reaction yields?

The synthesis of this compound typically involves cyclocondensation reactions between substituted hydrazines and β-keto esters. Key steps include:

- Reagent selection : Use of phenylhydrazine derivatives and methyl-substituted β-keto esters to ensure regioselectivity.

- Solvent optimization : Polar aprotic solvents (e.g., ethanol or DMF) improve reaction homogeneity and yield .

- Catalysts : Acidic or basic conditions (e.g., piperidine) accelerate cyclization, but excess catalyst may lead to byproducts .

- Temperature control : Reactions often proceed at 60–80°C; higher temperatures risk decomposition .

Yield influencers : Purity of starting materials, reaction time, and post-synthesis purification (e.g., recrystallization from ethanol) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- NMR spectroscopy : 1H- and 13C-NMR identify characteristic peaks (e.g., pyrazolidinone ring protons at δ 3.1–4.0 ppm and aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 176.22 (C10H12N2O) confirm molecular weight .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the bioactivity of this compound, and how are conflicting activity data resolved?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anti-inflammatory models : COX-2 inhibition assays using human leukocyte cultures .

- Contradiction resolution :

- Dose-response validation : Ensure activity is concentration-dependent and not an artifact of cytotoxicity.

- Structural analogs : Compare bioactivity across derivatives to isolate functional group contributions (e.g., thioxo vs. oxo groups) .

- Statistical rigor : Use ANOVA or non-parametric tests to assess significance across replicates .

Q. How can computational chemistry aid in understanding the structure-activity relationship (SAR) of this compound derivatives?

- Docking studies : Predict binding affinities to targets like bacterial dihydrofolate reductase or cancer-related kinases .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ) with bioactivity using regression analysis .

- DFT calculations : Optimize geometries to assess steric/electronic effects of substituents (e.g., methyl vs. nitro groups) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Source validation : Cross-check purity data (e.g., HPLC ≥98%) and assay conditions (e.g., solvent/DMSO concentration) .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitro-substituted analogs consistently show higher antimicrobial activity) .

- Mechanistic studies : Use knockout models (e.g., enzyme-deficient bacterial strains) to confirm target specificity .

Q. Methodological Tables

Table 1. Key Analytical Parameters for this compound

| Technique | Parameters | Reference |

|---|---|---|

| 1H-NMR | δ 3.5 (CH3), δ 7.3–7.6 (Ar-H) | |

| HPLC | Retention time: 8.2 min (C18 column) | |

| Melting Point | 128–131°C |

Table 2. Bioactivity Comparison of Derivatives

| Substituent | Antimicrobial (MIC, μg/mL) | Anti-inflammatory (IC50, μM) | Reference |

|---|---|---|---|

| 5-Methyl (parent) | 32 (S. aureus) | 45 (COX-2) | |

| 3-Nitro | 8 (S. aureus) | 28 (COX-2) |

属性

CAS 编号 |

6112-47-6 |

|---|---|

分子式 |

C10H12N2O |

分子量 |

176.21 g/mol |

IUPAC 名称 |

5-methyl-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C10H12N2O/c1-8-7-10(13)11-12(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,13) |

InChI 键 |

FIARATPVIIDWJT-UHFFFAOYSA-N |

规范 SMILES |

CC1CC(=O)NN1C2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。